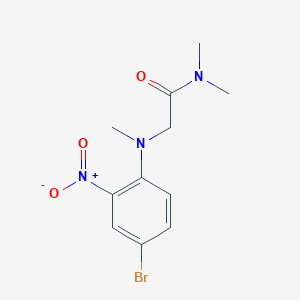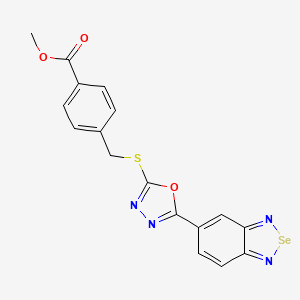
A|A Fibrillization modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A|A Fibrillization modulator 1 is a compound known for its ability to stabilize amyloid-beta monomers. Amyloid-beta peptides are associated with the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The compound plays a crucial role in modulating the fibrillization process of amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Vorbereitungsmethoden
The preparation of A|A Fibrillization modulator 1 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of selenadiazole-based inhibitors. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and purification techniques.
Analyse Chemischer Reaktionen
A|A Fibrillization modulator 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different properties and activities. For example, the compound can form various selenadiazole-based derivatives that have been shown to modulate amyloid-beta fibrillization differently .
Wissenschaftliche Forschungsanwendungen
A|A Fibrillization modulator 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of amyloid-beta fibrillization and to develop new inhibitors for this process. In biology, the compound is used to investigate the role of amyloid-beta peptides in neurodegenerative diseases such as Alzheimer’s disease. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other amyloid-related disorders. Additionally, the compound has applications in the pharmaceutical industry, where it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of A|A Fibrillization modulator 1 involves its interaction with amyloid-beta peptides. The compound stabilizes amyloid-beta monomers, preventing them from aggregating into fibrils. This stabilization is achieved through the binding of the compound to specific sites on the amyloid-beta peptides, thereby inhibiting the formation of the characteristic cross-beta structure of amyloid fibrils. The molecular targets of this compound include the hydrophobic regions of amyloid-beta peptides, which are critical for fibril formation .
Vergleich Mit ähnlichen Verbindungen
A|A Fibrillization modulator 1 is unique in its ability to stabilize amyloid-beta monomers and prevent fibrillization. Similar compounds include other amyloid-beta fibrillization inhibitors, such as anthocyanidins and various small molecules that modulate amyloid aggregation. For example, anthocyanidins like cyanidin and aurantinidin have been shown to disrupt amyloid-beta protofibrils through different mechanisms . Other similar compounds include selenadiazole-based inhibitors, which also modulate amyloid-beta fibrillization but may have different binding affinities and specificities .
Eigenschaften
Molekularformel |
C17H12N4O3SSe |
|---|---|
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
methyl 4-[[5-(2,1,3-benzoselenadiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C17H12N4O3SSe/c1-23-16(22)11-4-2-10(3-5-11)9-25-17-19-18-15(24-17)12-6-7-13-14(8-12)21-26-20-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
QBQUSTMQMBODRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=N[Se]N=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




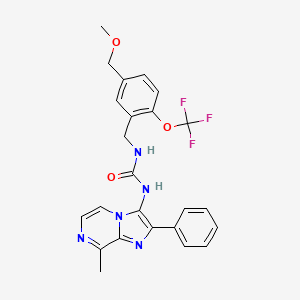
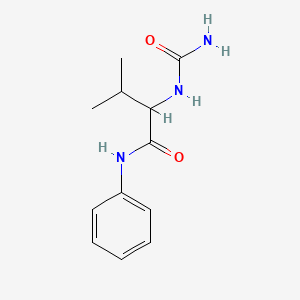
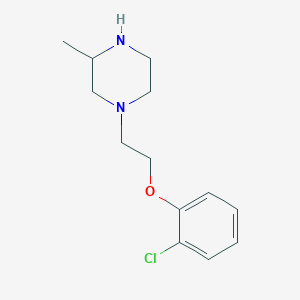
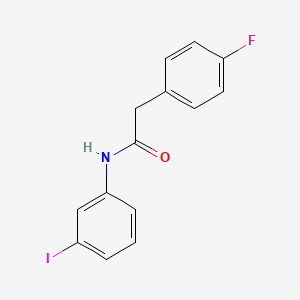


![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
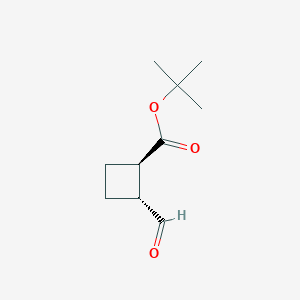
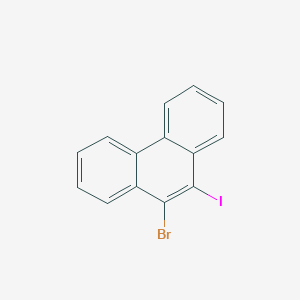
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
